molecular formula C10H6ClNO2 B1370063 5-Chloroquinoline-4-carboxylic acid CAS No. 62482-32-0

5-Chloroquinoline-4-carboxylic acid

Cat. No. B1370063
CAS RN: 62482-32-0
M. Wt: 207.61 g/mol
InChI Key: QEJVAJGAMCJITG-UHFFFAOYSA-N
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Description

5-Chloroquinoline-4-carboxylic acid is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . It has a molecular weight of 207.62 . The compound is used in research and development .


Synthesis Analysis

Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data . A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized .


Molecular Structure Analysis

The molecular structure of 5-Chloroquinoline-4-carboxylic acid is characterized by a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H6ClNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H, (H,13,14) .


Chemical Reactions Analysis

Quinoline derivatives exhibit a wide range of chemical reactions. For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

5-Chloroquinoline-4-carboxylic acid is a solid at room temperature . Carboxylic acids, in general, exhibit strong hydrogen bonding between molecules, therefore, they have high boiling points compared to other substances of comparable molar mass .

Scientific Research Applications

Drug Design and Medicinal Chemistry

5-Chloroquinoline-4-carboxylic acid: is a significant scaffold in drug design due to its broad spectrum of bioactivity. It serves as a core template in the development of new pharmaceuticals, particularly in the creation of compounds with anti-inflammatory, antimalarial, and antibacterial properties . The versatility of this compound allows for the synthesis of a wide range of derivatives, each with potential therapeutic applications.

Synthesis of Bioactive Molecules

The compound is utilized in synthetic chemistry to create bioactive molecules. For instance, it can be transformed into various derivatives that act as potent inhibitors of enzymes like alkaline phosphatases, which are crucial in numerous biological processes . These inhibitors have applications in treating diseases where enzyme regulation is necessary.

Development of Antimicrobial Agents

Derivatives of 5-Chloroquinoline-4-carboxylic acid have been explored for their antimicrobial properties. The structural modification of this compound can lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens .

Cancer Research

In cancer research, 5-Chloroquinoline-4-carboxylic acid derivatives are investigated for their potential as anticancer agents. Their ability to interfere with cellular processes that are dysregulated in cancer cells makes them promising candidates for the development of targeted cancer therapies .

Neurological Disorders

Research into neurological disorders has also benefited from compounds based on 5-Chloroquinoline-4-carboxylic acid . Its derivatives can be designed to target specific neurological pathways, offering new avenues for the treatment of neurodegenerative diseases .

Environmental Chemistry

In environmental chemistry, 5-Chloroquinoline-4-carboxylic acid and its derivatives can be used to develop sensors and indicators for environmental monitoring. Their chemical properties make them suitable for detecting pollutants and other hazardous substances .

Material Science

The compound’s unique structure is advantageous in material science, where it can be incorporated into novel materials with specific electronic or photonic properties. This application is particularly relevant in the development of organic semiconductors and light-emitting diodes (LEDs) .

Agricultural Chemistry

In the field of agricultural chemistry, 5-Chloroquinoline-4-carboxylic acid derivatives are being studied for their use as pesticides and herbicides. Their ability to disrupt biological processes in pests and weeds can be harnessed to protect crops and improve agricultural productivity .

Mechanism of Action

While the specific mechanism of action for 5-Chloroquinoline-4-carboxylic acid is not mentioned in the search results, quinoline derivatives are known for their broad spectrum of bioactivity. They are used in various fields including medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Safety and Hazards

While specific safety data for 5-Chloroquinoline-4-carboxylic acid is not available, it is generally recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation when handling similar chemicals .

Future Directions

Quinoline and its derivatives have received considerable attention due to their broad range of activities and wide applications. They continue to be a main drive in the drug discovery process . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

properties

IUPAC Name

5-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJVAJGAMCJITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40614105
Record name 5-Chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroquinoline-4-carboxylic acid

CAS RN

62482-32-0
Record name 5-Chloro-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62482-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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